2-Chloro-6-ethoxy-4-methylquinoline is a chemical compound belonging to the quinoline family, characterized by a quinoline ring structure substituted with a chlorine atom at the second position, an ethoxy group at the sixth position, and a methyl group at the fourth position. Its molecular formula is C12H12ClN, and it has a molecular weight of 205.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both electron-withdrawing and electron-donating groups in its structure.
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.
Research indicates that quinoline derivatives, including 2-chloro-6-ethoxy-4-methylquinoline, exhibit a range of biological activities. Notably, compounds in this class have shown antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that modifications in the quinoline structure can enhance antibacterial activity, with certain substitutions leading to increased efficacy against resistant strains of bacteria . Additionally, some quinolines are investigated for their potential anticancer properties and ability to inhibit enzymes related to disease processes.
The synthesis of 2-chloro-6-ethoxy-4-methylquinoline can be achieved through several methods. One common approach involves the reaction of 6-ethoxy-4-methylquinolin-2-ol with phosphorus oxychloride under reflux conditions:
2-Chloro-6-ethoxy-4-methylquinoline has potential applications in various fields:
Interaction studies involving 2-chloro-6-ethoxy-4-methylquinoline focus on its biological interactions with enzymes and receptors. Research indicates that modifications in quinoline structures can affect their binding affinity and selectivity towards biological targets. For example, studies have shown that certain substitutions enhance interactions with bacterial enzymes, leading to improved antimicrobial activity . Understanding these interactions is crucial for designing more effective therapeutic agents.
Several compounds share structural similarities with 2-chloro-6-ethoxy-4-methylquinoline. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-4-methylquinoline | C10H8ClN | Lacks ethoxy group; primarily studied for antibacterial properties. |
| 6-Methoxy-4-methylquinoline | C11H11NO | Features a methoxy group instead of ethoxy; exhibits similar biological activities. |
| 2-Chloro-7-methoxy-4-methylquinoline | C11H10ClNO | Contains a methoxy group at position seven; studied for its potential as an anticancer agent. |
Each of these compounds exhibits unique properties and biological activities while maintaining structural similarities to 2-chloro-6-ethoxy-4-methylquinoline. The presence of different substituents significantly influences their reactivity and pharmacological profiles, making them valuable in medicinal chemistry research.
The Vilsmeier-Haack reaction is a cornerstone in the synthesis of chloroquinolines, leveraging the reagent system of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to facilitate cyclization and chlorination concurrently. This method is particularly effective for introducing chlorine at the 2-position of the quinoline ring while accommodating ethoxy and methyl substituents at the 6- and 4-positions, respectively.
The reaction begins with the activation of DMF by POCl₃, generating a chloroiminium intermediate that acts as an electrophilic chlorinating agent. When applied to N-arylacetamide precursors, this intermediate promotes cyclization via electrophilic aromatic substitution. For example, Srivastava and Singh demonstrated that N-arylacetamides with electron-donating groups at the meta-position exhibit enhanced reactivity, yielding 2-chloro-3-formylquinolines in high regioselectivity. Adapting this approach to synthesize 2-chloro-6-ethoxy-4-methylquinoline involves substituting the formyl group with ethoxy and methyl groups through subsequent alkoxylation and alkylation steps.
A representative synthesis involves refluxing N-(4-ethoxy-3-methylphenyl)acetamide in POCl₃-DMF for 6–8 hours, achieving cyclization and chlorination in a single step. Post-reaction workup includes quenching with ice water and purification via column chromatography (silica gel, methylene chloride/ethanol = 9:1).
| Parameter | Vilsmeier-Haack Conditions | Hydrobromic Acid Demethylation |
|---|---|---|
| Yield | 70–85% | 100% |
| Reaction Time | 6–8 hours | 4 hours |
| Key Reagents | POCl₃, DMF | HBr (48%) |
| Purification Method | Column chromatography | Crystallization |
While Silferc-ZnCl₂ dual catalysts are not explicitly documented in the literature for this compound, analogous systems involving Lewis acid catalysts like ZnCl₂ provide insight into potential methodologies. Zinc chloride, when paired with silver-based catalysts, can enhance electrophilic substitution by polarizing carbonyl groups and stabilizing intermediates.
This approach remains theoretical but aligns with reported methods for brominated quinolines, where FeBr₃ catalyzes bromination at specific positions. Experimental validation would require optimizing catalyst loading (e.g., 5–10 wt% Ag/ZnCl₂) and reaction temperature (50–70°C) to balance activity and selectivity.
Microwave irradiation offers a rapid, energy-efficient alternative to conventional thermal cyclization. Although not directly reported for 2-chloro-6-ethoxy-4-methylquinoline, analogous quinoline syntheses demonstrate significant reductions in reaction time (from hours to minutes) and improved yields.
Preliminary data from traditional reflux methods (100% yield in 4 hours) suggest that microwave conditions could achieve similar efficiency in under 30 minutes. This hypothesis aligns with studies on related heterocycles, where dielectric heating accelerates nucleophilic substitution and cyclization.
The quinoline scaffold represents a privileged molecular framework for developing neuroprotective agents targeting neurodegenerative disorders [1] [2]. Research demonstrates that quinoline derivatives, including those structurally related to 2-chloro-6-ethoxy-4-methylquinoline, exhibit significant neuroprotective effects through multiple mechanistic pathways [3] [2]. These compounds demonstrate particular efficacy in protecting neurons against damage associated with Parkinson's disease and Alzheimer's disease pathology [4] [3].
Experimental studies have revealed that quinoline derivatives provide robust protection against neurotoxic insults commonly associated with neurodegeneration [5] [2]. The neuroprotective mechanisms involve enhancement of cellular antioxidant systems, including increased activity of superoxide dismutase and glutathione peroxidase enzymes [2] [6]. Additionally, these compounds demonstrate the ability to reduce oxidative stress markers and preserve mitochondrial membrane potential in neuronal cells [3] [6].
Table 1: Neuroprotective Activity Data for Quinoline Derivatives
| Compound Class | Cell Model | Protection Rate (%) | Mechanism | Reference |
|---|---|---|---|---|
| Dihydropyrido-quinoline derivatives | SH-SY5Y cells (MPP+ model) | 75-85 | Mitochondrial protection, CB2 signaling | [3] |
| Quinoline derivatives | Primary hippocampal neurons | 60-70 | Antioxidant enzyme activation | [6] |
| Methylquinoline analogues | Mesencephalic neurons | 55-65 | Anti-oxidative stress response | [5] |
| Quinolylnitrones | Primary neuronal cultures | 47.9 ± 8.9 | Multi-target neuroprotection | [7] |
The protective effects extend to specific neurodegenerative models, where quinoline derivatives demonstrate significant efficacy against toxins that replicate Parkinson's disease pathology [3] [5]. In particular, these compounds show enhanced potency compared to established neuroprotective agents like ebselen in cellular models of neurodegeneration [3]. The neuroprotective activity appears to be mediated through multiple pathways, including modulation of autophagy, reduction of inflammatory responses, and preservation of neuronal viability [3] [2].
Structural modifications within the quinoline framework significantly influence neuroprotective potency [8] [9]. Compounds bearing specific substituents demonstrate enhanced blood-brain barrier penetration and improved bioavailability, essential characteristics for central nervous system therapeutic applications [10] [9]. The ethoxy and methyl substitutions present in 2-chloro-6-ethoxy-4-methylquinoline analogues contribute to optimal lipophilicity for neuronal uptake while maintaining aqueous solubility [8] [9].
Quinoline derivatives demonstrate significant inhibitory activity against both monoamine oxidase type B and acetylcholinesterase, representing dual-target therapeutic potential for Parkinson's disease treatment [21] [22]. The inhibition profiles reveal structure-dependent selectivity and potency variations across different quinoline analogues [21] [23]. These enzymes represent critical therapeutic targets due to their roles in dopaminergic and cholinergic neurotransmission pathways [22] [24].
Monoamine oxidase type B inhibition by quinoline derivatives follows competitive kinetic patterns with substantial selectivity over monoamine oxidase type A [21] [25]. Methylquinoline isomers demonstrate varying inhibitory potencies, with 6-methylquinoline exhibiting the highest affinity for monoamine oxidase type A with a Ki value of 23.4 ± 1.8 micrometers [21]. However, these compounds show weaker inhibition of monoamine oxidase type B, with 8-methylquinoline demonstrating no detectable inhibitory activity [21].
Table 3: Monoamine Oxidase and Acetylcholinesterase Inhibition Data
| Compound Class | Target Enzyme | IC50/Ki Value | Inhibition Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Methylquinolines | MAO-A | 23.4 ± 1.8 μM (Ki) | Competitive | MAO-A selective | [21] |
| 3,4-Dihydroquinolinones | MAO-B | 2.9 nM (IC50) | Reversible | 2750-fold vs MAO-A | [22] |
| Quinoline-polyamine conjugates | AChE | 8.78 μM (IC50) | Mixed-type | - | [26] |
| Quinoline-polyamine conjugates | BChE | 1.60 μM (IC50) | - | - | [26] |
| Morpholine-quinoline derivatives | AChE | 1.94 ± 0.13 μM | Mixed-type | - | [9] |
| Quinolinic carboxylic acids | MAO-A/B | 0.51 ± 0.12 μM | Dual inhibition | Non-selective | [27] |
Advanced quinoline derivatives, particularly 3,4-dihydro-2(1H)-quinolinone analogues, demonstrate exceptional monoamine oxidase type B inhibitory potency with nanomolar IC50 values [22]. The most potent inhibitor in this series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolone, exhibits an IC50 value of 2.9 nanometers with 2750-fold selectivity for monoamine oxidase type B over the type A isoform [22]. Structure-activity relationship analysis reveals that C7 substitution provides superior inhibitory activity compared to C6 modifications [22].
Acetylcholinesterase inhibition by quinoline derivatives involves interaction with both the catalytic active site and peripheral anionic site of the enzyme [24] [9]. Quinoline-polyamine conjugates demonstrate micromolar range inhibitory activity, with compound 8n achieving an IC50 value of 8.78 micromoles per liter for acetylcholinesterase inhibition [26]. The structure-activity relationships indicate that polyamine chain length and linker characteristics significantly influence inhibitory potency [26].
Recent developments in quinoline-based cholinesterase inhibitors reveal promising multi-target profiles [9] [27]. Morpholine-bearing quinoline derivatives demonstrate potent acetylcholinesterase inhibition with IC50 values as low as 1.94 ± 0.13 micrometers, combined with significant butyrylcholinesterase activity [9]. Kinetic analysis confirms mixed-type inhibition mechanisms, suggesting interaction with multiple enzyme binding sites [9] [28].
The positioning of ethoxy substituents on the quinoline scaffold significantly influences the bioavailability and pharmacokinetic properties of 2-Chloro-6-ethoxy-4-methylquinoline derivatives. Research investigations have demonstrated that ethoxy group placement at specific positions on the quinoline ring system directly correlates with enhanced oral absorption and systemic availability [1] [2].
Studies on quinoline-based therapeutic agents have established that ethoxy substitution at position 6 confers optimal bioavailability characteristics, achieving oral bioavailability values ranging from 68.3% to 83.7% [1]. This enhanced bioavailability is attributed to favorable intestinal absorption mechanisms, where the ethoxy group facilitates membrane permeability through increased lipophilicity while maintaining adequate aqueous solubility. The 2-(quinoline-8-carboxamido)benzoic acid derivative studies revealed that compounds with ethoxy modifications exhibited secondary peak formations in plasma concentration profiles, indicating enterohepatic circulation processes that contribute to sustained systemic exposure [1].
Position 7 ethoxy substitution demonstrates distinct bioavailability patterns, with research showing improved antiproliferative activity correlating with enhanced target binding affinity [3]. The structural modifications at this position facilitate optimal binding to target sites through favorable conformational arrangements, resulting in improved therapeutic efficacy. Quinoline derivatives bearing 7-ethoxy substituents, particularly those with additional aromatic modifications, showed significant enhancement in cellular uptake and bioactivity profiles [3].
Ethoxy group placement at position 4 maintains biological activity while providing balanced pharmacokinetic properties [4]. The introduction of ethoxy spacers between aromatic rings and the quinoline core at this position preserves receptor binding capabilities without compromising bioavailability. Studies demonstrate that 4-ethoxy quinoline derivatives retain their therapeutic activity while exhibiting improved solubility characteristics [4].
The mechanism underlying ethoxy-mediated bioavailability enhancement involves multiple factors. The ethoxy group contributes to increased membrane permeability through optimal lipophilicity balance, facilitating passive diffusion across biological membranes. Additionally, the presence of ethoxy substituents influences metabolic stability, with position-dependent variations in enzymatic degradation rates observed across different substitution patterns [2] [5].
Chlorine substitution patterns on the quinoline scaffold of 2-Chloro-6-ethoxy-4-methylquinoline exhibit position-dependent effects on target binding affinity, with specific substitution sites demonstrating enhanced molecular recognition and binding stability [6] [7] [8].
Position 2 chlorine substitution demonstrates moderate binding affinity with distinctive reactivity profiles. Research indicates that 2-chloroquinoline derivatives exhibit reduced autocatalytic effects compared to their 4-chloro analogs, with binding affinities typically ranging from -5.3 to -5.6 kcal/mol [6]. The chlorine atom at position 2 exerts a strong base-weakening effect, resulting in altered nucleophilic substitution reactivity patterns. This positioning influences the electronic distribution within the quinoline ring, affecting both binding affinity and selectivity toward specific protein targets [6].
Position 6 chlorine substitution represents the most favorable configuration for enhanced target binding affinity. Studies demonstrate that 6-chloroquinoline derivatives achieve binding affinities ranging from -6.0 to -8.4 kcal/mol, representing the highest binding strength among chlorine substitution patterns [7] [8]. The conjugative position effects at carbon 6 facilitate optimal electronic interactions with target binding sites, resulting in enhanced molecular recognition and stability. This substitution pattern shows particularly strong binding to viral proteins and enzyme targets, with CQN2H derivatives exhibiting binding affinities of -8.4 kcal/mol in molecular docking studies [7].
Position 7 chlorine substitution provides moderate binding enhancement with balanced activity profiles [6]. The non-conjugative nature of position 7 results in different electronic effects compared to position 6, with binding affinities typically in the -6.0 kcal/mol range. This substitution pattern demonstrates favorable correlations with Hammett sigma meta parameters, indicating the importance of inductive effects in binding affinity determination [6].
The structure-activity relationship analysis reveals that chlorine substitution effects are mediated through multiple mechanisms. Electronic effects dominate binding affinity, with electron-withdrawing properties of chlorine enhancing electrostatic interactions with target proteins. Steric effects also contribute, with chlorine size providing optimal fit within target binding pockets without causing unfavorable steric clashes [6] [7].
Substituent effects follow predictable patterns based on Hammett correlations, with 6-substituted derivatives showing strong correlation with sigma rho parameters (r = 0.997) and 7-substituted compounds correlating with sigma meta parameters (r = 0.992) [6]. These relationships enable prediction of binding affinity based on electronic substituent properties, facilitating rational design approaches for optimized quinoline derivatives.
The methyl substituent at position 4 in 2-Chloro-6-ethoxy-4-methylquinoline significantly influences blood-brain barrier permeability characteristics, with position-dependent effects on central nervous system penetration and neurological activity profiles [9] [10] [11].
Methyl substitution at position 4 provides optimal balance between therapeutic efficacy and reduced central nervous system accumulation. Research on next-generation quinoline methanols demonstrates that 4-position modifications can achieve five-fold reductions in brain tissue concentrations while maintaining antimalarial efficacy [9] [10]. The methyl group at this position contributes to decreased lipophilicity compared to larger substituents, resulting in reduced brain penetration while preserving therapeutic activity against target pathogens [10].
Position 2 methyl substitution enhances blood-brain barrier permeability through increased lipophilicity and favorable membrane interaction properties. Studies indicate that 2-methylquinoline derivatives achieve enhanced central nervous system penetration, with compounds like SZR-72 demonstrating improved neuroprotective effects and behavioral outcomes [11]. The methyl group at position 2 contributes to optimal brain targeting while maintaining selectivity for central nervous system receptors [11].
Position 6 methyl substitution provides improved brain binding characteristics with enhanced target selectivity. Research demonstrates that 6-methylquinoline derivatives achieve favorable binding interactions with central nervous system proteins, with binding distances of approximately 6.5 Å to key amino acid residues [12]. This positioning enables formation of hydrogen bonds and salt bridges with target proteins, resulting in enhanced binding affinity and selectivity [12].
The mechanism of methyl-mediated blood-brain barrier permeability involves multiple factors. Lipophilicity optimization represents the primary mechanism, with methyl groups providing favorable partition coefficients for membrane penetration. The small size of methyl substituents minimizes steric hindrance while contributing to optimal hydrophobic interactions with membrane components [9] [10].
Pharmacokinetic studies reveal that methyl substitution influences brain tissue distribution patterns. Free brain concentrations of quinoline derivatives range from 0.5 to 267 ng/g depending on substitution patterns, with methyl-substituted compounds showing intermediate values that balance efficacy and safety [10]. The elimination half-life from brain tissue varies significantly with substitution patterns, ranging from 0.4 days for rapidly cleared compounds to 8.7 days for those with extensive tissue binding [10].